molecular formula C13H15NO2 B12882142 5(4H)-Oxazolone, 4-(1,1-dimethylethyl)-2-phenyl- CAS No. 71953-55-4

5(4H)-Oxazolone, 4-(1,1-dimethylethyl)-2-phenyl-

Cat. No.: B12882142
CAS No.: 71953-55-4
M. Wt: 217.26 g/mol
InChI Key: YOUONDYPRVKDQW-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with a tert-butyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl isocyanide with benzoyl chloride in the presence of a base, such as triethylamine, to form the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of 4-(tert-Butyl)-2-phenyloxazol-5(4H)-one may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles.

Scientific Research Applications

4-(tert-Butyl)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The tert-butyl and phenyl groups can modulate the compound’s lipophilicity and steric properties, affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A compound with a similar tert-butyl group but different functional groups.

    2-Phenyl-4,5-dihydrooxazole: A related oxazole derivative with different substituents.

Uniqueness

4-(tert-Butyl)-2-phenyloxazol-5(4H)-one is unique due to its specific combination of a tert-butyl group and a phenyl group on the oxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

71953-55-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

4-tert-butyl-2-phenyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C13H15NO2/c1-13(2,3)10-12(15)16-11(14-10)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

YOUONDYPRVKDQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

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